4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid is an organic compound characterized by its unique structure, which combines a benzoic acid moiety with a substituted benzimidazole ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is C₁₅H₁₂N₂O₂, and it has a molecular weight of 256.26 g/mol. It is classified under the category of benzoic acids and imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid can be achieved through several methods, primarily involving the reaction of benzoic acid derivatives with substituted imidazoles. A common synthetic route includes:
The reaction conditions, including temperature, time, and concentration of reactants, are critical for optimizing yield and purity. Typical reaction temperatures range from room temperature to reflux conditions, depending on the reactivity of the starting materials.
4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid features a benzoic acid group attached to a 2-methyl-substituted benzimidazole ring. The structural representation can be described using the following:
The compound exhibits distinct functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the carboxylic acid group provides acidity, while the benzimidazole moiety may engage in coordination chemistry or biological interactions.
4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid can participate in various chemical reactions typical for benzoic acids and imidazole derivatives:
These reactions often require specific catalysts or reagents to proceed efficiently, and reaction conditions must be optimized based on desired outcomes.
The mechanism of action for compounds like 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid is often linked to their interaction with biological targets such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding interactions that may lead to:
Data on specific mechanisms would require further experimental validation through biochemical assays.
Relevant data indicate that safety precautions should be taken when handling this compound due to its irritant properties.
4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid has potential applications in various scientific fields:
The structural architecture of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid (Chemical Formula: C₁₅H₁₂N₂O₂; MW: 252.27 g/mol) integrates a planar benzimidazole scaffold with a carboxylic acid-functionalized benzene ring, enabling dual-mode target engagement [7] [9]. Rational design leverages three core principles:
Derivative development focuses on modifications at three sites: the imidazole C2, benzoic acid carboxylate, and benzene ring substituents. Hybrids bearing electron-donating groups (e.g., 3,4,5-trimethoxyphenyl) demonstrate enhanced topoisomerase inhibition, attributable to improved DNA minor groove affinity [5].
Table 1: Structurally Characterized Derivatives of 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid
Derivative | CAS Number | Molecular Formula | Key Modifications | Primary Application |
---|---|---|---|---|
4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid | 170499-20-4 | C₁₆H₁₄N₂O₂ | Methylene linker | Anticancer agent development |
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid | Not provided | C₁₆H₁₃N₃O₃S | Thioether-acetamido linker | Antimicrobial hybrids |
Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate | Not provided | C₁₆H₁₄N₂O₂ | Carboxylic acid esterification | Prodrug synthesis |
Regioselective modification at the benzimidazole C2, C5, and C6 positions directly modulates electronic properties and bioactivity:
Defect engineering in metal-organic frameworks (MOFs) exploits the high pKa (≈12.8) of benzimidazole modulators. Benzimidazole-induced defects in UiO-66(Zr) expose 63% more Zr⁴⁺ sites than acetic acid modulators, elevating fluoride adsorption capacity to 93.59 mg F⁻/g – a 6-fold improvement over commercial ZrO₂ [10].
Table 2: Bioactivity and Adsorption Properties of Regioselectively Modified Derivatives
Substituent Position | Functional Group | Biological/Physical Activity | Performance Metric |
---|---|---|---|
C2 | Methyl | Metabolic stability enhancement | 40% reduced CYP3A4 clearance |
C5 | Bromo | Pin1 inhibition | IC₅₀ = 0.64 μM |
C5 | Nitro | Anticancer (HepG-2, HCT-116, MCF-7) | IC₅₀ = 1.8–2.3 μM |
MOF modulator | Benzimidazole | Fluoride adsorption capacity | 93.59 mg F⁻/g (90% removal rate) |
Solvothermal Arylation: A high-yielding (93%) route couples 4-iodobenzoic acid with 2-methylbenzimidazole in DMSO at 110°C for 10 h using Pd-phosphine complex C₁₆H₁₂ClN₃OPdS (0.75 mol%) and KOH (2 eq) [1] [9]. Key advantages include:
Microwave-Assisted Cyclocondensation: Accelerated synthesis employs sealed vessels under microwave irradiation (180°C, 30 min), achieving 88% yield via:
Table 3: Comparative Analysis of Synthetic Methods for 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid
Method | Conditions | Catalyst/Base System | Yield (%) | Time | Purity |
---|---|---|---|---|---|
Solvothermal arylation | DMSO, 110°C, inert atmosphere | Pd-phosphine/KOH | 93 | 10 h | >99% (HPLC) |
Microwave cyclization | DMAc, 180°C, microwave irradiation | CuI/Cs₂CO₃ | 88 | 0.5 h | 97% |
Thermal condensation | Ethylene glycol, reflux | None | 62 | 24 h | 90% |
The carboxylic acid moiety enables directed diversification into bioactive derivatives:
Critical modifications adhere to strict stoichiometry:1. Amidation Protocol:- 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid (1 eq) + SOCl₂ (1.2 eq) → reflux 3 h.- Add R-NH₂ (1.5 eq) in THF, stir 12 h at 25°C [8].2. Thioether Formation:- K₂CO₃-mediated S-alkylation using 3-bromopropionic acid (1.1 eq) in acetone, 60°C, 6 h [8].
Table 4: Bioactive Derivatives Synthesized via Post-Modification
Derivative Structure | Synthetic Route | Biological Target | Activity |
---|---|---|---|
Amide with 4-CF₃O-C₆H₄NH- (N18) | Acylation | HCT116 colorectal cancer | IC₅₀ = 4.53 μM |
Thioether with 2-mercaptobenzimidazole (N1) | S-alkylation | Dihydrofolate reductase | MIC = 1.27 μM (B. subtilis) |
4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid | Reductive amination | Solubility enhancement | logP = 2.8 (calculated) |
All listed compounds are structurally confirmed via ¹H/¹³C NMR, IR, and HRMS [6] [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1